4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chloro group and a cyclopentylazetidinylmethyl group. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with a cyclopentylazetidinylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of dechlorinated pyrazole derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloropyrazole: A simpler analog with similar reactivity but lacking the cyclopentylazetidinylmethyl group.
1-cyclopentylazetidin-3-ylmethylpyrazole: Similar structure but without the chloro substitution.
Uniqueness
4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole is unique due to the presence of both the chloro and cyclopentylazetidinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H18ClN3 |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]pyrazole |
InChI |
InChI=1S/C12H18ClN3/c13-11-5-14-16(9-11)8-10-6-15(7-10)12-3-1-2-4-12/h5,9-10,12H,1-4,6-8H2 |
InChI Key |
OQHNPCOUTAZBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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